molecular formula C23H43N5O5 B12112301 Propionyl-ile-ile-gly-leu-NH2

Propionyl-ile-ile-gly-leu-NH2

Cat. No.: B12112301
M. Wt: 469.6 g/mol
InChI Key: IFVJHDKHIMFSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionyl-ile-ile-gly-leu-NH2 is a synthetic tetrapeptide composed of the amino acids isoleucine, glycine, and leucine, with a propionyl group attached to the N-terminus and an amide group at the C-terminus. This compound is primarily used in scientific research and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionyl-ile-ile-gly-leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (glycine, isoleucine, and isoleucine) are sequentially added using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the propionyl group is introduced at the N-terminus using propionic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Propionyl-ile-ile-gly-leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionyl-ile-ile-gly-leu-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomarker discovery.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Propionyl-ile-ile-gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The propionyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionyl-ile-ile-gly-leu-NH2 is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound for study .

Properties

IUPAC Name

N-[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N5O5/c1-8-14(6)19(28-23(33)20(15(7)9-2)27-17(29)10-3)22(32)25-12-18(30)26-16(21(24)31)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H2,24,31)(H,25,32)(H,26,30)(H,27,29)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJHDKHIMFSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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